methyl 7-fluoro-4-methoxy-1H-indole-2-carboxylate
CAS No.: 1803588-77-3
Cat. No.: VC2885878
Molecular Formula: C11H10FNO3
Molecular Weight: 223.2 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1803588-77-3 |
|---|---|
| Molecular Formula | C11H10FNO3 |
| Molecular Weight | 223.2 g/mol |
| IUPAC Name | methyl 7-fluoro-4-methoxy-1H-indole-2-carboxylate |
| Standard InChI | InChI=1S/C11H10FNO3/c1-15-9-4-3-7(12)10-6(9)5-8(13-10)11(14)16-2/h3-5,13H,1-2H3 |
| Standard InChI Key | HLBVMTKGHOJWLM-UHFFFAOYSA-N |
| SMILES | COC1=C2C=C(NC2=C(C=C1)F)C(=O)OC |
| Canonical SMILES | COC1=C2C=C(NC2=C(C=C1)F)C(=O)OC |
Introduction
Chemical Structure and Properties
Methyl 7-fluoro-4-methoxy-1H-indole-2-carboxylate is characterized by its indole backbone with specific functional group modifications. The compound's chemical identity can be defined through several key parameters:
Basic Chemical Information
| Parameter | Value |
|---|---|
| Molecular Formula | C11H10FNO3 |
| Molecular Weight | 223.20 g/mol |
| SMILES Notation | COC1=C2C=C(NC2=C(C=C1)F)C(=O)OC |
| InChI | InChI=1S/C11H10FNO3/c1-15-9-4-3-7(12)10-6(9)5-8(13-10)11(14)16-2/h3-5,13H,1-2H3 |
| InChIKey | HLBVMTKGHOJWLM-UHFFFAOYSA-N |
The molecular structure features the characteristic indole bicyclic system with a pyrrole ring fused to a benzene ring. The methoxy group at position 4 and the fluorine atom at position 7 significantly influence the compound's electronic properties and reactivity, while the methyl carboxylate at position 2 provides an ester functionality that can participate in various chemical transformations .
Structural Features
The compound possesses several key structural elements that contribute to its chemical behavior:
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The indole nucleus, which is a privileged structure in medicinal chemistry due to its presence in numerous natural products and pharmaceuticals
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A fluorine substituent at the 7-position, which can enhance metabolic stability and lipophilicity
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A methoxy group at the 4-position, which can influence electron density distribution
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A methyl carboxylate group at the 2-position, which provides a reactive site for further functionalization
These structural features collectively determine the compound's physicochemical properties, including solubility, stability, and potential biological interactions.
Physical Properties
Spectroscopic Properties
The spectroscopic profile of this compound would provide valuable information for its identification and characterization. Expected spectroscopic features include:
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IR spectrum: Characteristic bands for N-H stretching (3400-3200 cm⁻¹), C=O stretching (1700-1730 cm⁻¹), C-F stretching (1400-1000 cm⁻¹), and C-O-C stretching (1300-1000 cm⁻¹)
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NMR spectrum: Distinctive signals for the aromatic protons, the N-H proton, and the methyl groups of both the ester and methoxy substituents
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Mass spectrum: Molecular ion peak at m/z 223, with fragmentation patterns characteristic of indole derivatives bearing methoxy, fluorine, and ester functionalities
Chemical Reactivity
Reactive Sites
Methyl 7-fluoro-4-methoxy-1H-indole-2-carboxylate possesses several reactive sites that can undergo various transformations:
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The ester group at position 2 can participate in hydrolysis, transesterification, reduction, and amidation reactions
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The N-H group can undergo N-alkylation or N-acylation reactions
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The indole ring system can participate in electrophilic aromatic substitution reactions, although the presence of the fluorine and methoxy substituents would direct these reactions to specific positions
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The methoxy group can be cleaved under appropriate conditions to yield the corresponding hydroxyl derivative
Stability Considerations
The compound likely exhibits stability characteristics typical of substituted indoles:
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Sensitivity to strong acids due to potential cleavage of the methoxy group
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Potential degradation under strongly basic conditions due to hydrolysis of the ester functionality
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Relative stability under neutral conditions at ambient temperature
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Possible photosensitivity, necessitating storage in amber containers or protection from light
Biological Activities and Mechanisms
Structure-Activity Relationships
Based on the established structure-activity relationships of indole derivatives, several inferences can be made about methyl 7-fluoro-4-methoxy-1H-indole-2-carboxylate:
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The position and nature of the substituents may influence its binding affinity to specific biological targets
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The fluorine atom likely enhances lipophilicity and metabolic stability compared to non-fluorinated analogues
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The methoxy group at position 4 may contribute to specific hydrogen bonding interactions with protein targets
Applications in Research and Development
Medicinal Chemistry Applications
Methyl 7-fluoro-4-methoxy-1H-indole-2-carboxylate serves as a valuable intermediate in medicinal chemistry:
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As a building block for the synthesis of more complex pharmaceutical compounds
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As a key intermediate in the development of phosphoindole inhibitors targeting HIV non-nucleoside reverse transcriptase
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For structure-activity relationship studies investigating the impact of fluorine and methoxy substitutions on biological activity
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As a template for the design of compounds with improved pharmacokinetic properties
Synthetic Utility
The compound's functional groups provide opportunities for various synthetic transformations:
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The carboxylate ester can be converted to other functional groups, such as amides, alcohols, or aldehydes
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The indole N-H can be functionalized to introduce additional diversity
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Cross-coupling reactions may be performed to introduce new substituents
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The methoxy group can serve as a handle for further modifications
Analytical Methods and Characterization
Chromatographic Behavior
The chromatographic properties of the compound would be influenced by its structural features:
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Moderate polarity due to the presence of both polar (ester, methoxy) and non-polar (indole ring) moieties
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UV absorption characteristics typical of substituted indoles, facilitating detection in HPLC analyses
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Retention behavior influenced by the fluorine substituent, which can affect interactions with stationary phases
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